(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one
Overview
Description
“(3S)-3-(Trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one” is a compound with the molecular formula C7H8Cl3NO2 . It is used as a versatile chiral auxiliary in a variety of highly diastereoselective reactions such as Michael additions .
Synthesis Analysis
The synthesis of this compound involves combining diazoketones with amides in the presence of copper (II) triflate as the catalyst . The synthesis is used for preparing analogs of Balsoxin .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered aromatic ring of oxazole which has atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C7H8Cl3NO2/c8-7(9,10)6-11-3-1-2-4(11)5(12)13-6/h4,6H,1-3H2/t4-,6+/m1/s1 .Chemical Reactions Analysis
Oxazole derivatives, including this compound, are known to exhibit a wide spectrum of biological activities. They quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .Scientific Research Applications
Synthesis of Optically Active Compounds
The synthesis of optically active α-branched prolines using (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one demonstrates its role as an air and moisture-stable reagent. This compound facilitates the synthesis of branched prolines, highlighting its utility in creating optically active molecules through a moisture-stable and air-stable process involving condensation and chloral synthon usage (Artman et al., 2009).
Reactivity and Derivative Synthesis
Research into the reactivity of tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxides has shown that this scaffold, similar in structure to the compound of interest, provides valuable insights into the chemical behavior of these compounds. The study explored interactions with various electrophilic and nucleophilic agents, revealing significant differences based on the substitution pattern. This work contributes to understanding the reactivity and potential applications of related compounds in synthetic chemistry (Omelian et al., 2020).
Crystal Structure Characterization
The synthesis and crystal structure characterization of related compounds, such as (6R,7aS)-1,1-Diphenyl-6-(4-vinylbenzyloxy)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one, offer insights into molecular configurations and interactions. These studies provide a foundation for understanding the structural aspects of such compounds, which is crucial for their application in material science and supramolecular chemistry (Zhang et al., 2015).
Multicomponent Domino Cyclization
A new route to bicyclic γ-lactams through a three-component cyclization involving compounds similar to (3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one has been discovered. This process leads to the synthesis of trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones and related structures, highlighting the compound's utility in creating complex molecular architectures via domino cyclization mechanisms (Goryaeva et al., 2023).
properties
IUPAC Name |
(3S,7aR)-3-(trichloromethyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl3NO2/c8-7(9,10)6-11-3-1-2-4(11)5(12)13-6/h4,6H,1-3H2/t4-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQBXRYSVSZLSL-XINAWCOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)OC(N2C1)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C(=O)O[C@H](N2C1)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001150701 | |
Record name | (3S,7aR)-Tetrahydro-3-(trichloromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001150701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one | |
CAS RN |
1330286-50-4 | |
Record name | (3S,7aR)-Tetrahydro-3-(trichloromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,7aR)-Tetrahydro-3-(trichloromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001150701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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